2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
説明
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is a useful research compound. Its molecular formula is C10H13N5O5 and its molecular weight is 283.24 g/mol. The purity is usually 95%.
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科学的研究の応用
Chemically Induced Dimerization (CID) for Protein Function Control : CID is used for reversible and spatiotemporal control of protein function in cells, especially in dissecting signal transductions and studying membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Gene Regulation : PROTAC-CID platforms have been developed for inducible gene regulation and editing, offering fine-tuning of gene expression and enabling transient genome manipulation (Ma et al., 2023).
Photocaged-Photocleavable Chemical Dimerizer for Protein Localization : A novel chemical inducer of protein dimerization offers rapid activation and deactivation, controlling peroxisome transport and mitotic checkpoint signaling in cells (Aonbangkhen et al., 2018).
Characterization of Ion Trap Tandem Mass Spectra : CID is crucial in mass spectrometry for inferring amino acid sequences of peptides through characteristic fragment ions (Tabb et al., 2003).
Solving Cell Biology Problems with CID : CID has been instrumental in understanding lipid second messengers and small GTPases, providing insights into complex signaling processes (DeRose, Miyamoto, & Inoue, 2013).
Thermochemistry of Dissociation of Glycyl–Homopeptides : CID is applicable in mass spectrometry for qualitative, quantitative, and structural analysis in various scientific areas (Ivanova & Spiteller, 2017).
Carbon Isotope Discrimination in Loblolly Pine : CID has been used in plant genetics to understand traits influencing fitness and assist in breeding practices (González-Martínez et al., 2008).
IR Laser Activation of Protein Assemblies in Mass Spectrometry : CID via infrared laser radiation offers an alternative method for studying protein assemblies in mass spectrometry, providing new insights into membrane protein complexes (Mikhailov et al., 2016).
Carbon Isotope Discrimination for Barley Water Use Efficiency : CID is used in agricultural research, particularly in evaluating barley genotypes for water use efficiency and productivity (Anyia et al., 2007).
Synthesis and Activity of Bivalent FKBP12 Ligands : CID has applications in biological research and medical therapies, offering tools for studying intracellular signaling events (Keenan et al., 1998).
Background Subtraction in High-Resolution LC/MS Data : CID is used in analytical chemistry for processing LC/MS data, particularly in obtaining clean product ion spectra for metabolites (Zhang et al., 2009).
特性
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
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